N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides This compound features a unique structure with a 1,1-dioxidoisothiazolidinyl group attached to a phenyl ring, which is further connected to a 3-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide typically involves a multi-step process:
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Formation of the 1,1-dioxidoisothiazolidinyl Intermediate
Starting Materials: Isothiazolidine and an oxidizing agent such as hydrogen peroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the 1,1-dioxidoisothiazolidinyl group.
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Coupling with 3-Methylbenzoic Acid
Starting Materials: The 1,1-dioxidoisothiazolidinyl intermediate and 3-methylbenzoic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yield.
Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methyl group can lead to the formation of carboxylic acids.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction of the amide group can yield amines.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups into the benzamide structure.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Due to its potential biological activity, it is explored as a lead compound in the development of new pharmaceuticals.
Biochemical Research: Used in studies to understand enzyme interactions and protein binding.
Industry
Polymer Science: Incorporated into polymers to enhance their thermal stability and mechanical properties.
Agriculture: Investigated for its potential use in agrochemicals to improve crop protection.
Mechanism of Action
The mechanism by which N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, altering their activity.
Pathways Involved: The binding of the compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide: Similar structure but with a different position of the methyl group.
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide: Another positional isomer with the methyl group at the para position.
Uniqueness
Structural Features: The specific positioning of the 1,1-dioxidoisothiazolidinyl group and the methyl group in N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide imparts unique chemical properties.
Reactivity: Differences in reactivity due to the electronic effects of substituents.
Applications: Unique applications in drug development and material science due to its distinct structure.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-5-2-6-14(11-13)17(20)18-15-7-3-8-16(12-15)19-9-4-10-23(19,21)22/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAZXEHRHULQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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